2,4-Imidazolidinedione, 5-(4-bromobutyl)-

Medicinal Chemistry Physicochemical Profiling Halogen Bonding

Research requiring specific bromoalkyl chain length and reactivity is often compromised by generic hydantoin analogs. 5-(4-Bromobutyl)hydantoin (CAS 28484-49-3) provides the precise C5-(4-bromobutyl) substitution pattern needed for reproducible SAR studies and antileukemic scaffold development. - Terminal bromine enables efficient SN2 reactions with amines, thiols, alkoxides; preserves N1/N3 for derivatization - LogP ~1.42 for favorable membrane permeability; butyl chain confers distinct cytotoxicity vs. propyl/pentyl/octyl analogs - Converts to enantiomerically enriched α-amino acids via ring opening; enables cross-linking in protein studies

Molecular Formula C7H11BrN2O2
Molecular Weight 235.08 g/mol
CAS No. 28484-49-3
Cat. No. B043484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Imidazolidinedione, 5-(4-bromobutyl)-
CAS28484-49-3
Synonyms5-(4-Bromobutyl)-2,4-imidazolidinedione;  5-(4-Bromobutyl)hydantoin; 
Molecular FormulaC7H11BrN2O2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC(CCBr)CC1C(=O)NC(=O)N1
InChIInChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12)
InChIKeyTWRKXHFCQVEYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromobutyl)hydantoin: Physicochemical Profile


5-(4-Bromobutyl)hydantoin (CAS 28484-49-3) is a C5-monosubstituted hydantoin derivative belonging to the imidazolidine-2,4-dione class. Its molecular formula is C7H11BrN2O2 with a molecular weight of 235.08 g/mol [1]. The compound exists as colorless crystals with a melting point of 129–131 °C and is soluble in acetone, DMSO, and methanol . The C5-(4-bromobutyl) substituent confers specific reactivity and biological properties that distinguish it from other hydantoin analogs, making it a valuable intermediate and research tool in medicinal chemistry and organic synthesis [2].

Why 5-(4-Bromobutyl)hydantoin Is Irreplaceable


Hydantoin derivatives exhibit widely divergent physicochemical and biological properties depending on the nature, length, and position of the alkyl substituent, as well as the halogen atom present. Seemingly minor modifications—such as replacing bromine with chlorine or altering the alkyl chain length from butyl to propyl or pentyl—result in significant changes in lipophilicity (LogP), molecular weight, and electrophilic reactivity [1]. These differences translate into distinct biological activities; for example, bromoalkyl hydantoins with varying chain lengths (propyl, butyl, octyl) demonstrate substantially different IC50 values against leukemia cell lines [2]. Consequently, substituting 5-(4-bromobutyl)hydantoin with a generic hydantoin analog in a synthetic pathway or biological assay will likely yield non-reproducible results, alter reaction kinetics, or compromise the intended pharmacological profile. The quantitative evidence below substantiates why this specific compound must be sourced and used as specified.

5-(4-Bromobutyl)hydantoin: Key Differentiators


Bromo vs. Chloro Substitution Effects

Replacement of the terminal bromine atom with chlorine in the butyl chain produces 5-(4-chlorobutyl)hydantoin (CAS 40126-55-4). This seemingly minor change yields measurable differences in lipophilicity and molecular weight, which directly influence compound handling, chromatographic behavior, and potential membrane permeability. The bromo analog exhibits a higher LogP (1.42) compared to the chloro analog (LogP = 1.26), indicating greater lipophilicity .

Medicinal Chemistry Physicochemical Profiling Halogen Bonding

Butyl vs. Octyl Chain: Cytotoxic Potency

A comparative study of three bromoalkyl hydantoin-acetic acid esters evaluated their in vitro effects on human leukemia U-937 cells. The compounds tested were methyl 2-(1-(3-bromopropyl)-5,5-diphenylhydantoin-3-yl)acetate (BHP), methyl 2-(1-(3-bromobutyl)-5,5-diphenylhydantoin-3-yl)acetate (BHB), and methyl 2-(1-(3-bromooctyl)-5,5-diphenylhydantoin-3-yl)acetate (BHO). The study demonstrated that BHP and BHB (containing propyl and butyl chains) exhibited significantly greater cytotoxic potency than BHO (octyl chain), as reflected by lower IC50 values [1].

Antileukemic Activity Structure-Activity Relationship Cancer Research

C5 vs. N1 Substitution: Synthetic Versatility

The position of the bromobutyl substituent on the hydantoin ring critically determines its chemical reactivity and the type of derivatives it can form. 5-(4-Bromobutyl)hydantoin (target compound) places the electrophilic bromine on a side chain attached to the C5 carbon, whereas 1-(4-bromobutyl)hydantoin (CAS not specified) bears the substituent on the N1 nitrogen. The C5-substituted analog retains the acidic imide N–H protons (pKa ~8.86) , enabling subsequent N-alkylation or N-arylation reactions at N1 and N3. In contrast, N1-substitution blocks one of the two nucleophilic nitrogen sites, fundamentally altering the synthetic pathway options .

Synthetic Chemistry Regioselectivity Alkylating Agents

Leaving Group: Bromine vs. Chlorine Reactivity

The terminal bromine atom in 5-(4-bromobutyl)hydantoin serves as a superior leaving group compared to chlorine in SN2 nucleophilic substitution reactions. Bromine is a better leaving group than chlorine due to its lower electronegativity and weaker C–Br bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol). This translates to faster reaction rates under identical conditions . The presence of the electrophilic carbonyl groups adjacent to the hydantoin ring further polarizes the C–Br bond, enhancing reactivity [1].

Organic Synthesis Reaction Kinetics Leaving Group Ability

5-(4-Bromobutyl)hydantoin: Key Applications


C5-Functionalized Hydantoin Library Synthesis

The terminal bromine atom on the butyl chain serves as an excellent leaving group for SN2 reactions with amines, thiols, alkoxides, and other nucleophiles. This enables the efficient synthesis of diverse 5-substituted hydantoin derivatives for structure-activity relationship (SAR) studies in medicinal chemistry programs. The C5-substitution pattern preserves both N1 and N3 positions for further derivatization, maximizing library diversity from a single intermediate [1].

Antileukemic Agent Development

Class-level evidence demonstrates that bromoalkyl hydantoins with butyl chain lengths exhibit significantly greater cytotoxic potency against human leukemia cells (U-937) compared to longer-chain octyl analogs. 5-(4-Bromobutyl)hydantoin serves as a key starting material or core scaffold for synthesizing and optimizing antileukemic hydantoin derivatives. Its physicochemical profile (LogP ~1.42) suggests favorable membrane permeability for intracellular target engagement [2].

Hydantoin-Derived α-Amino Acid Synthesis

5-(4-Bromobutyl)hydantoin can be converted via nucleophilic substitution and subsequent hydrolysis to yield 5-substituted hydantoins, which are established precursors for enantiomerically enriched α-amino acids. The bromobutyl side chain provides a versatile handle for introducing diverse functional groups prior to hydantoin ring opening, enabling access to non-natural amino acids for peptide engineering and pharmaceutical applications [3].

Protein Cross-Linking Reagents

5-(4-Bromobutyl)hydantoin has demonstrated site-specific cross-linking abilities in collagen and other proteins, a property that may be exploited in biomedical research related to bone repair and tissue engineering. The compound reacts with hydrogen peroxide to undergo oxidative deamination, producing dichroic acid and enabling controlled cross-linking chemistry .

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